molecular formula C36H30O16 B1432938 (2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid CAS No. 142998-46-7

(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

Cat. No.: B1432938
CAS No.: 142998-46-7
M. Wt: 718.6 g/mol
InChI Key: SOXUSBQFIOBYJU-VPIXDIMLSA-N
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Description

Salvianolic acid E is a natural product found in Salvia miltiorrhiza with data available.

Biological Activity

The compound (2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid is a complex phenolic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C36H30O16C_{36}H_{30}O_{16}, with a molecular weight of approximately 720.6 g/mol. It exhibits significant hydrophilicity due to the presence of multiple hydroxyl groups, contributing to its biological effects .

Antioxidant Activity

This compound has demonstrated strong antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies indicate that it effectively reduces oxidative stress in various cell lines, thereby protecting cellular components from damage .

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of this compound through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. These effects were observed in vitro using human macrophage cell lines, indicating its potential role in managing inflammatory diseases .

Anticancer Properties

The compound has shown promising results in inhibiting the proliferation of cancer cells. In specific studies involving human colon cancer cells, it induced apoptosis and inhibited angiogenesis by downregulating key pro-angiogenic factors like vascular endothelial growth factor (VEGF) . Its structure suggests that it may interact with multiple molecular targets involved in cancer progression.

Cardioprotective Effects

In traditional medicine contexts, compounds similar to this one have been used for their cardioprotective effects. It is believed to improve endothelial function and reduce cardiovascular risk factors by modulating lipid metabolism and inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups allows the compound to donate electrons and neutralize free radicals.
  • Cytokine Modulation : It inhibits the expression of pro-inflammatory cytokines through pathways involving NF-kB signaling.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptotic Induction : It activates apoptotic pathways in malignant cells, promoting programmed cell death.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antioxidant activitySignificant reduction in oxidative stress markers in treated cells compared to controls .
Study 2Investigate anti-inflammatory effectsInhibition of IL-6 and TNF-alpha production was noted in macrophage cultures .
Study 3Assess anticancer propertiesInduced apoptosis in colon cancer cell lines with reduced VEGF expression .

Properties

CAS No.

142998-46-7

Molecular Formula

C36H30O16

Molecular Weight

718.6 g/mol

IUPAC Name

(2R)-2-[(E)-3-[2-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C36H30O16/c37-22-6-1-17(12-26(22)41)11-21(36(50)52-30(35(48)49)16-19-3-8-24(39)28(43)14-19)32-20(4-9-25(40)33(32)45)5-10-31(44)51-29(34(46)47)15-18-2-7-23(38)27(42)13-18/h1-14,29-30,37-43,45H,15-16H2,(H,46,47)(H,48,49)/b10-5+,21-11+/t29-,30-/m1/s1

InChI Key

SOXUSBQFIOBYJU-VPIXDIMLSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C(=CC3=CC(=C(C=C3)O)O)C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C(=C\C3=CC(=C(C=C3)O)O)/C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C(=CC3=CC(=C(C=C3)O)O)C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Reactant of Route 2
(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Reactant of Route 3
(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Reactant of Route 4
(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Reactant of Route 5
(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Reactant of Route 6
(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

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